molecular formula C7H8O3S B050025 4-(Methylsulfonyl)phenol CAS No. 14763-60-1

4-(Methylsulfonyl)phenol

Cat. No.: B050025
CAS No.: 14763-60-1
M. Wt: 172.2 g/mol
InChI Key: KECCFSZFXLAGJS-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)phenol, also known as 4-methanesulfonylphenol, is an organic compound with the molecular formula C7H8O3S. It is characterized by a phenol group substituted with a methylsulfonyl group at the para position. This compound is known for its applications in various chemical syntheses and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Methylsulfonyl)phenol can be synthesized through the oxidation of 4-(methylthio)phenol. One common method involves the use of Oxone (potassium peroxymonosulfate) as the oxidizing agent in a mixture of ethanol and water at room temperature. The reaction typically proceeds for 18 hours, yielding this compound with a high yield of 96% .

Industrial Production Methods

Industrial production of this compound often involves similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The compound is usually purified through recrystallization or distillation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfonyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfone Derivatives: Formed through oxidation reactions.

    Esters and Ethers: Formed through substitution reactions.

    Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

Chemical Applications

Synthesis Intermediate
4-(Methylsulfonyl)phenol serves as an important intermediate in organic synthesis. It is utilized in the production of various sulfonyl derivatives, which are useful in pharmaceuticals and agrochemicals. The compound can undergo several reactions, including:

  • Substitution Reactions : Replacement of the methylsulfonyl group with other functional groups.
  • Oxidation Reactions : Leading to the formation of sulfone derivatives.
  • Reduction Reactions : Resulting in compounds with varying functional groups.

These reactions highlight its versatility as a building block for more complex molecules.

Biological Applications

Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties. For instance, mono sulfonyl-p-(methylamino)phenol derivatives were tested against Staphylococcus aureus and Escherichia coli, showing greater activity against the gram-positive strain. This suggests potential applications in developing new antibacterial agents .

Biochemical Interactions
Studies indicate that this compound interacts with various biomolecules, which may influence biochemical pathways. Its electrophilic nature allows it to modify proteins and nucleic acids, potentially leading to therapeutic applications in treating diseases linked to these interactions.

Medicinal Applications

Therapeutic Potential
Ongoing research is exploring the therapeutic applications of this compound in treating conditions such as inflammation and infections. Its ability to modify biological targets makes it a candidate for drug development, particularly in creating anti-inflammatory and antimicrobial agents .

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound is used to manufacture specialty chemicals. Its unique properties allow it to be utilized in formulating products that require specific chemical characteristics, such as enhanced solubility or stability.

Data Tables

CompoundActivity Against S. aureusActivity Against E. coli
MSP1 (R = CH3)HighModerate
MSP2 (R = p-tolyl)ModerateLow
MSP3 (R = phenyl)HighModerate

Case Studies

Case Study 1: Antibacterial Efficacy
A study conducted on various mono sulfonyl derivatives showed that MSP1 exhibited the highest antibacterial activity against Staphylococcus aureus, suggesting its potential use in developing new antibiotics. The methodology involved synthesizing these compounds through electroorganic synthesis and evaluating their antibacterial properties through standard microbiological assays .

Case Study 2: Biochemical Modifications
Research into the biochemical interactions of this compound revealed its capacity to modify protein structures, affecting their functionality. This property has implications for drug design, particularly in targeting specific proteins involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Methylsulfonylbenzoic Acid: Similar structure but with a carboxylic acid group instead of a phenol group.

    4-Methylsulfonylbenzene: Lacks the hydroxyl group present in 4-(Methylsulfonyl)phenol.

    4-Methylsulfonylacetophenone: Contains a ketone group instead of a hydroxyl group.

Uniqueness

This compound is unique due to its combination of a phenolic hydroxyl group and a methylsulfonyl group, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to selectively inhibit COX-2 and its potential as an antimicrobial agent make it a valuable compound in medicinal chemistry .

Biological Activity

4-(Methylsulfonyl)phenol, also known as mesulfamide, is a compound with significant biological activity that has garnered attention in various fields of research, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological properties, including its antimicrobial, anti-inflammatory, and potential therapeutic applications.

  • Molecular Formula : C7_7H8_8O3_3S
  • Molecular Weight : 172.20 g/mol
  • Appearance : Tan to pink-brown powder

1. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various strains of bacteria and fungi. In a study focusing on derivatives of this compound, several compounds demonstrated potent antibacterial activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC) µg/mL
7aMRSA16
7gA. baumannii4 (near cytotoxic concentration)
7iE. coliSafe therapeutic concentration

The study reported that compounds derived from this compound exhibited growth inhibition rates ranging from 85.76% to 97.76% against the tested bacterial strains, indicating their potential as effective antimicrobial agents .

2. Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound derivatives have shown promising anti-inflammatory properties. A series of studies indicated that certain derivatives selectively inhibited cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.

CompoundCOX-2 Inhibition (%)Selectivity Index
7aHigh>10
7gModerate>5
9aLow<2

These findings suggest that these compounds could serve as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs), which often have significant side effects .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its action involves the modulation of inflammatory pathways and the disruption of bacterial cell wall synthesis.

Case Study: Antibacterial Efficacy

A notable case study involved the evaluation of a specific derivative of this compound in an animal model infected with S. mansoni, a parasitic worm. The compound demonstrated significant efficacy in reducing worm burden without observable toxicity in treated animals. The study employed various dosing regimens and observed no adverse effects during the treatment period .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Methylsulfonyl)phenol, and what are their respective yields and purity considerations?

Synthesis typically involves sulfonation and oxidation of phenol derivatives. For example, 2,6-Dichloro-4-(methylsulfonyl)phenol (CAS 20951-05-7) is synthesized via chlorination and sulfonation, yielding a compound with the molecular formula C₇H₆O₃SCl₂ . Key considerations include:

  • Reaction optimization : Temperature (80–120°C) and stoichiometric control of sulfonating agents (e.g., methanesulfonyl chloride).
  • Purification : Recrystallization or silica gel chromatography to achieve ≥95% purity, verified via HPLC .
  • Yield : Reported yields for analogous sulfonylphenol derivatives range from 60–85%, depending on reaction conditions .

Q. Which analytical techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

TechniqueKey ParametersExpected ResultsReference
¹H/¹³C NMR Aromatic proton shiftsδ 7.2–8.1 ppm (deshielded by sulfonyl group)
Mass Spectrometry Molecular ion peakm/z 241.09 (for Cl-substituted derivatives)
HPLC Retention time, column typeC18 column, acetonitrile/water mobile phase
  • FT-IR : Strong S=O stretching vibrations near 1350–1150 cm⁻¹ confirm sulfonyl groups .

Q. How does the LogP value of this compound influence its pharmacokinetic properties, and what experimental methods are used to determine it?

The LogP (octanol-water partition coefficient) impacts solubility and membrane permeability. For sulfonylphenol derivatives:

  • Experimental determination : Shake-flask method or reverse-phase HPLC calibrated with standard references .
  • Computational prediction : QSPR models estimate LogP based on molecular descriptors (e.g., polar surface area, sulfonyl group electronegativity) .
  • Implications : Higher LogP values correlate with increased lipophilicity, affecting blood-brain barrier penetration and metabolic stability .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the binding affinity of this compound with biological targets?

  • Lamarckian Genetic Algorithm (LGA) : Implemented in AUTODOCK 3.0, this method combines empirical binding free energy calculations and conformational flexibility to predict ligand-receptor interactions .
  • Key parameters :
    • Grid spacing (0.375 Å) for docking accuracy.
    • Binding energy thresholds (ΔG ≤ −6 kcal/mol indicate strong affinity).
  • Validation : Cross-check with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities of this compound derivatives?

  • Systematic SAR design :
    • Vary substituents (e.g., halogens, methyl groups) at positions 2, 4, and 2.
    • Test derivatives against standardized assays (e.g., antimicrobial MIC, antioxidant DPPH radical scavenging) .
  • Statistical analysis : Multivariate regression to identify critical physicochemical properties (e.g., Hammett σ constants, steric bulk) driving bioactivity .
  • Case study : Derivatives with electron-withdrawing groups (e.g., -Cl) show enhanced antibacterial potency due to improved membrane interaction .

Q. What methodologies are recommended for assessing the environmental impact of this compound?

  • Biodegradation assays : OECD 301F (manometric respirometry) to measure microbial degradation rates .
  • Ecotoxicology :
    • Daphnia magna acute toxicity (EC₅₀) testing.
    • Algal growth inhibition (OECD 201) .
  • Bioaccumulation potential : Predict using quantitative structure-biodegradation relationship (QSBR) models .

Q. How can researchers address discrepancies in reported spectral data for this compound derivatives?

  • Standardized protocols :
    • NMR solvent consistency (e.g., DMSO-d₆ for sulfonyl compounds).
    • Internal calibration (e.g., TMS for ¹H NMR).
  • Collaborative validation : Cross-laboratory reproducibility studies using certified reference materials .
  • Data reconciliation : Meta-analysis of published spectra to identify systematic errors (e.g., incorrect integration of aromatic protons) .

Q. What in silico models are validated for predicting the metabolic pathways of this compound?

  • Software tools :
    • ADMET Predictor : Simulates phase I/II metabolism (e.g., sulfonation, glucuronidation).
    • SwissADME : Predicts cytochrome P450 interactions and metabolite formation .
  • Validation criteria : Compare predicted metabolites with LC-MS/MS data from hepatocyte incubation studies .

Properties

IUPAC Name

4-methylsulfonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECCFSZFXLAGJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80163763
Record name 4-Hydroxyphenyl methyl sulfone
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Molecular Weight

172.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14763-60-1
Record name 4-(Methylsulfonyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14763-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxyphenyl methyl sulfone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxyphenyl methyl sulfone
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Record name 4-(Methylsulfonyl)phenol
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Record name 4-HYDROXYPHENYL METHYL SULFONE
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Synthesis routes and methods I

Procedure details

A suspension of potassium peroxymonosulphate (120 g) in the form of OXONE (Trademark) in water (100 ml) was slowly added to a solution of 4-methylmercaptophenol (15 g) in methanol (50 ml). The reaction mixture was stirred for 2 hours. Water (500 ml) was added and the resulting mixture extracted with ethyl acetate (200 ml and 100 ml). The ethyl acetate extracts were combined, washed with water (800 ml), dried (MgSO4) and evaporated to give 4-methylsulphonylphenol (11.54 g) as a colourless oil which slowly crystallised on standing, NMR(CDCl3): 3.06(3H,s), 6.80(1H,s), 6.98(2H,d) and 7.79(2H,d); m/z 190 (M+NH4).
Quantity
120 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
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100 mL
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15 g
Type
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50 mL
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solvent
Reaction Step Two
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500 mL
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Reaction Step Three

Synthesis routes and methods II

Procedure details

H2WO4 (0.029 g, 0.114 mmol) was stirred in H2O (10 ml). 50% NaOH (0.040 ml) was first added (pH>12) and then ACOH (0.040 ml) to reach pH 5. 4-methylsulfanyl-phenol (4 g, 0.029 mol) was added and the reaction mixture was heated to 65° C. 30% H2O2 in H2O (3 ml) was added in portions over 10 minutes. The reaction mixture was allowed to stir at room temperature for 1 h. 50% NaHSO3 was added to quench the reaction. Methylene chloride was added and the compound was washed with brine and purified by chromatography (0→10% EtOH in methylene chloride) to give 1.9 g of 4-methanesulfinyl-phenol (1) (42%) and 1.5 g of 4-methanesulfonyl-phenol (2) (30%).
[Compound]
Name
H2WO4
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0.029 g
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reactant
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10 mL
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solvent
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0.04 mL
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4 g
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Synthesis routes and methods III

Procedure details

To a solution of 4-(methylthio)phenol (7.0 g. 0.05 mol) in 30% aqueous methanol (100 ml) at 0° C. is added a solution of sodium periodate (10.7 g, 0.05 mmol) and the resulting suspension is stirred for 30 min. Water (500 ml) is then added and the precipitate removed by filtration. The filtrate is cooled to 4° C. and a further portion of sodium periodate (10.7 g, 0.05 mmol) added and the resulting suspension stirred for 48 h when a further portion of sodium periodate (5.35 g, 0.025 mmol) is added. After stirring for a further 18 h, the precipitate is removed by filtration, the filtrate extracted with ether which is evaporated to dryness and the residue is purified on a silica column using chloroform methanol, 9:1, as eluent to give the title compound (2.75 g, 32% yield).
Quantity
7 g
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reactant
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Quantity
10.7 g
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reactant
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Quantity
100 mL
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solvent
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500 mL
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10.7 g
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5.35 g
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Yield
32%

Synthesis routes and methods IV

Procedure details

Oxone (65.8 g, 0.108 mol) in water (290 ml) was added to a cooled (ice-bath) solution of 4-(methylmercapto)phenol (5 g, 36 mmol) in methanol (290 ml). The resulting solution was stirred at ambient temperature for 48 h. and then concentrated in vacuo. The residue was diluted with water (100 ml) and extracted with dichloromethane (10×100 ml). The combined organic layers were dried over sodium sulphate and removal of the solvent in vacuo gave the title compound as a clear oil (5.66 g, 92%). 1H NMR (250 MHz, CDCl3) δ7.80-7.75 (2H, d, J 11.7 Hz), 7.28 (1H, br s), 7.01-6.96 (2H, d, J 11.7 Hz), and 3.08 (3H, s).
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Quantity
65.8 g
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290 mL
Type
reactant
Reaction Step One
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5 g
Type
reactant
Reaction Step Two
Quantity
290 mL
Type
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Reaction Step Two
Yield
92%

Synthesis routes and methods V

Procedure details

In a water bath, methyl iodide (18.5 ml) and potassium carbonate (28.7 g) were added to an acetone (250 ml) solution of 4-hydroxythiophenol (25 g), and stirred at room temperature for 5 hours. The salt was removed by filtration, the solvent was evaporated away under reduced pressure, diethyl ether was added, and extracted with aqueous 2 N sodium hydroxide solution. The obtained aqueous layer was made acidic with aqueous 6 N hydrochloric acid solution, extracted with diethyl ether, and the organic layer was washed with aqueous saturated sodium chloride solution. After dried, the solvent was evaporated away under reduced pressure to obtain 4-(methylsulfanyl)phenol (27.3 g) as a pale yellow solid. In a water bath, 30% hydrogen peroxide water (67 ml) was gradually and added dropwise to an acetic acid (130 ml) solution of 4-(methylsulfanyl)phenol (27.3 g). After the addition, this was gradually heated up to 100° C., and stirred for 1 hour. The reaction solution was restored to room temperature, and neutralized with saturated sodium bicarbonate water. This was extracted with ethyl acetate, and washed with saturated sodium bicarbonate water and saturated saline water. After dried, the solvent was evaporated away to obtain the entitled compound as a pale yellow solid.
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hydrogen peroxide water
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67 mL
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sodium bicarbonate water
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27.3 g
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130 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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